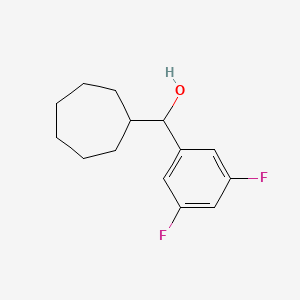

Cycloheptyl (3,5-difluorophenyl)methanol

Description

Properties

IUPAC Name |

cycloheptyl-(3,5-difluorophenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18F2O/c15-12-7-11(8-13(16)9-12)14(17)10-5-3-1-2-4-6-10/h7-10,14,17H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JACYVVASYCZCKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)C(C2=CC(=CC(=C2)F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cycloheptyl (3,5-difluorophenyl)methanol typically involves the reaction of cycloheptyl bromide with 3,5-difluorobenzyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cycloheptyl (3,5-difluorophenyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane (DCM) at room temperature.

Reduction: LiAlH4 in ether at low temperatures.

Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.

Major Products Formed

Oxidation: Cycloheptyl (3,5-difluorophenyl)ketone.

Reduction: Cycloheptyl (3,5-difluorophenyl)methane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cycloheptyl (3,5-difluorophenyl)methanol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Cycloheptyl (3,5-difluorophenyl)methanol involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve the modulation of enzyme activity or receptor binding. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

(a) Nitro-Substituted Analogs

Compounds like (3,5-Difluoro-4-nitrophenyl)methanol (CAS 1123172-89-3) share the fluorinated benzyl alcohol backbone but incorporate a nitro group at the 4-position.

- Molecular Formula: C₇H₅F₂NO₃

- Similarity Score: 0.98 (vs. (3,5-difluorophenyl)methanol)

- Impact : The nitro group enhances electron-withdrawing effects, increasing reactivity in electrophilic substitutions but reducing stability under reducing conditions. Such derivatives are often intermediates in explosives or agrochemical synthesis .

(b) Alkyl-Substituted Phenols

Alkylphenols like 4-(3-methylhexyl)phenol (CAS 102570-52-5) share a phenolic hydroxyl group but lack fluorine substituents.

Variations in the Aliphatic Chain

(a) 1-Cyclopropyl-1-(3,5-difluorophenyl)ethanol

- Molecular Formula : C₁₂H₁₄F₂O

- Structural Difference : Replaces the benzylic hydrogen with a cyclopropyl-methyl group.

- Implications : The cyclopropyl group introduces ring strain and modest steric hindrance compared to cycloheptyl. This may enhance metabolic stability in pharmaceutical contexts (e.g., as a drug intermediate) .

(b) Cycloheptyl Substituent

- Hypothesized Properties: Molecular Weight: ~230–250 g/mol (estimated). Lipophilicity: Higher logP than non-cycloalkyl analogs, improving membrane permeability but reducing aqueous solubility. Steric Effects: The bulky cycloheptyl group may hinder nucleophilic attack at the benzylic carbon, slowing esterification or oxidation reactions.

Electronic and Functional Comparisons

Key Findings :

Fluorine atoms enhance thermal and oxidative stability, making (3,5-difluorophenyl)methanol suitable for organic electronics (e.g., as hole-transport layers in OLEDs) .

Nitro-substituted analogs prioritize reactivity over stability, limiting their use in long-life devices .

Cycloalkyl groups (cyclopropyl, cycloheptyl) tailor lipophilicity for specific applications, such as drug delivery or specialty polymers.

Biological Activity

Cycloheptyl (3,5-difluorophenyl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anti-inflammatory properties. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

- Molecular Formula : C14H18F2O

- Molecular Weight : 240.29 g/mol

- IUPAC Name : (3,5-difluorobenzyl) alcohol

- CAS Number : 1443322-29-9

This compound features a cycloheptyl group attached to a difluorophenyl moiety, which enhances its lipophilicity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Binding Affinities : Preliminary studies indicate that the compound may bind to specific receptors or enzymes, influencing metabolic pathways crucial for its therapeutic effects.

- Hydrogen Bonding : The hydroxymethyl group can form hydrogen bonds with biological targets, enhancing binding affinity and activity.

Anti-inflammatory Activity

The compound is also being explored for its anti-inflammatory effects. Similar compounds have shown efficacy in reducing inflammation through inhibition of pro-inflammatory cytokines and enzymes.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The presence of fluorine substituents on the phenyl ring appears to enhance the lipophilicity and overall potency of the compound.

Comparative Analysis of Similar Compounds

| Compound Name | Molecular Formula | Molecular Weight | Unique Features |

|---|---|---|---|

| Cyclohexyl (3,5-difluorophenyl)methanol | C13H16F2O | 226.26 g/mol | Lower molecular weight; different cyclic structure |

| Cycloheptyl (3-fluorophenyl)methanol | C14H19FO | 230.30 g/mol | Contains only one fluorine atom |

| Cyclopentyl (3,5-difluorophenyl)methanol | C12H14F2O | 226.24 g/mol | Smaller cyclic structure; similar functional groups |

Case Studies and Research Findings

- Antimicrobial Studies : A study evaluated the antimicrobial properties of various fluorinated phenolic compounds, noting that those with similar structural features to this compound exhibited promising activity against resistant strains of bacteria.

- Anti-inflammatory Mechanisms : Research has shown that compounds with hydroxymethyl groups can inhibit inflammatory pathways by blocking the synthesis of prostaglandins and other mediators .

Q & A

Q. What are the key synthetic routes for preparing cycloheptyl (3,5-difluorophenyl)methanol, and how are intermediates purified?

this compound can be synthesized via nucleophilic substitution or coupling reactions. For example, sodium 3,5-difluorobenzenesulfinate (a related intermediate) is reacted with cyclopentenone under acidic conditions (HCl) to form ketone intermediates, followed by reduction to yield the alcohol . Purification often involves azeotropic removal of water with toluene, column chromatography (e.g., hexane/ethyl acetate gradients), and characterization via NMR and UPLC to confirm purity (>99%) .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

- 1H/13C NMR : Proton shifts near δ 7.7–7.0 ppm (aromatic protons) and δ 2.23 ppm (methyl groups) confirm the fluorophenyl and cycloheptyl moieties .

- UPLC/HPLC : Used to verify purity (>99%) and monitor reaction progress .

- Mass Spectrometry (HRMS) : Determines exact mass (e.g., m/z 358.1 [M + 1]) and isotopic patterns .

Q. What are the critical physical properties (e.g., solubility, stability) relevant to handling this compound?

The compound’s fluorinated aromatic ring contributes to moderate polarity, with a density of ~1.27 g/mL and boiling point of 97–99°C at 9 mmHg . Stability requires storage under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or moisture absorption .

Advanced Research Questions

Q. How does the fluorination pattern influence electronic properties in optoelectronic applications (e.g., OLEDs)?

Fluorine’s electron-withdrawing effect enhances charge transport in organic semiconductors. For instance, fluorinated aryl alcohols improve hole/electron injection efficiency in double-layer OLED devices, achieving quantum efficiencies >1% and brightness >1000 cd/m² at low voltages . The cycloheptyl group may further modulate steric effects, reducing aggregation in thin films .

Q. What strategies optimize pharmacokinetic properties of derivatives for medicinal chemistry applications?

Derivatives are functionalized via:

- Triazine coupling : Introducing N2-(3,5-difluorophenyl) groups enhances target binding affinity .

- Piperazine modifications : Substitutions at the 4-position of piperazine (e.g., trifluoromethyl groups) improve metabolic stability and blood-brain barrier penetration .

- Prodrug approaches : Esterification of the alcohol group (e.g., methanesulfonate) increases bioavailability .

Q. How can contradictory data on reaction yields or purity be resolved during scale-up synthesis?

Discrepancies often arise from:

- Impurity profiles : Use preparative HPLC to isolate byproducts (e.g., sulfonate esters) and refine reaction conditions .

- Kinetic vs. thermodynamic control : Adjust temperature (e.g., 65°C for 2 hours) to favor desired intermediates .

- Catalyst optimization : Transition-metal catalysts (e.g., Pd) may suppress side reactions in coupling steps .

Q. What role does the cycloheptyl group play in modulating steric and conformational effects?

The seven-membered ring introduces strain and flexibility, which can:

- Enhance solubility : Reduces crystallinity compared to smaller cyclic alcohols .

- Influence binding : Conformational adaptability improves fit in enzyme active sites (e.g., kinase inhibitors) .

- Modify thermal stability : Higher decomposition temperatures compared to benzyl analogs .

Methodological Tables

Q. Table 1. Key Synthetic and Analytical Parameters

| Parameter | Value/Technique | Reference |

|---|---|---|

| Boiling Point | 97–99°C (9 mmHg) | |

| Purity Analysis | UPLC (>99%), HRMS (358.1 [M + 1]) | |

| Reaction Yield (Step 1) | 36% (triazine coupling) | |

| Storage Conditions | 2–8°C under N₂/Ar |

Q. Table 2. Advanced Derivatization Strategies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.